{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

Catalog No.
S1923400
CAS No.
912617-71-1
M.F
C13H20O2S
M. Wt
240.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

CAS Number

912617-71-1

Product Name

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

IUPAC Name

[4-(6-sulfanylhexoxy)phenyl]methanol

Molecular Formula

C13H20O2S

Molecular Weight

240.36 g/mol

InChI

InChI=1S/C13H20O2S/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-16/h5-8,14,16H,1-4,9-11H2

InChI Key

HHHRERFRNRFXOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)OCCCCCCS

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCCCS

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol is an organic compound characterized by the presence of a phenolic hydroxyl group and a sulfanylhexyl substituent. Its molecular structure includes a phenyl ring attached to a methanol group and a long-chain thiol, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and versatile reactivity.

  • Oxidation: The hydroxyl group can be oxidized to yield 4-[(6-sulfanylhexyl)oxy]benzaldehyde or 4-[(6-sulfanylhexyl)oxy]benzoic acid.
  • Reduction: It can be reduced to form 4-[(6-sulfanylhexyl)oxy]phenylmethanol or 4-[(6-sulfanylhexyl)oxy]thiophenol.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.

Preliminary studies suggest that {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol may exhibit various biological activities. Compounds with similar structures often show potential as antioxidants, anti-inflammatory agents, and antimicrobial substances. The specific biological mechanisms of action for this compound require further investigation, but it may interact with cellular targets involved in oxidative stress and inflammation pathways.

The synthesis of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol typically involves a nucleophilic substitution reaction between 4-hydroxybenzyl alcohol and 6-bromohexanethiol under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product .

Industrial Production

While detailed industrial production methods are not extensively documented, large-scale synthesis would likely focus on optimizing laboratory methods by employing efficient catalysts and reaction conditions to enhance yield and reduce costs.

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol has potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
  • Materials Science: In the formulation of polymers or coatings that require specific chemical properties.
  • Cosmetics: As an ingredient in formulations requiring antioxidant or skin-conditioning properties.

Interaction studies are crucial for understanding the biological implications of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol. These studies may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Cellular Assays: Evaluating the compound's effects on cell viability, proliferation, and apoptosis.
  • In Vivo Studies: Testing the efficacy and safety of the compound in animal models to predict human responses.

Several compounds share structural similarities with {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol. These include:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzyl alcoholPhenolic hydroxyl groupPrecursor in the synthesis of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol.
6-BromohexanethiolHalogenated thiolUsed as a reagent in the synthesis process.
4-[(6-Sulfanylhexyl)oxy]benzaldehydeOxidation product of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanolExhibits different reactivity due to carbonyl group.

Uniqueness

The uniqueness of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol lies in its specific combination of functional groups, particularly the sulfanylhexyl chain attached to a phenolic structure. This configuration allows it to participate in diverse

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

Dates

Modify: 2024-04-15

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